molecular formula C24H24N2O5 B12126036 4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1'-(3-methoxypropyl)-1-methyl-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12126036
M. Wt: 420.5 g/mol
InChI Key: YQZSILRPNWDKRX-VXPUYCOJSA-N
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Description

4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. One common approach is the three-component reaction, which involves the condensation of an indole derivative, a pyrrole derivative, and a benzoyl chloride derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride etherate to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

Scientific Research Applications

4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s spiro structure allows it to fit into unique binding pockets of proteins, enhancing its specificity and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4’-hydroxy-1’-(3-methoxypropyl)-1-methyl-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methylphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C24H24N2O5/c1-15-9-11-16(12-10-15)20(27)19-21(28)22(29)26(13-6-14-31-3)24(19)17-7-4-5-8-18(17)25(2)23(24)30/h4-5,7-12,27H,6,13-14H2,1-3H3/b20-19-

InChI Key

YQZSILRPNWDKRX-VXPUYCOJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCOC)O

Origin of Product

United States

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